Ethyl 6-hydroxyheptanoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H18O3 |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
ethyl 6-hydroxyheptanoate |
InChI |
InChI=1S/C9H18O3/c1-3-12-9(11)7-5-4-6-8(2)10/h8,10H,3-7H2,1-2H3 |
InChI Key |
PCBIIHMJZWSPLG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCC(C)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Ethyl 6 Hydroxyheptanoate
Acid-Catalyzed Approaches to Ethyl 6-hydroxyheptanoate
Acid catalysis provides a conventional and effective route for the synthesis of hydroxy esters like this compound. These methods typically rely on the ring-opening of lactone precursors.
Ring-Opening Transesterification of Lactones (e.g., ε-Caprolactone Analogues)
The synthesis of this compound can be efficiently achieved via the acid-catalyzed transesterification of a substituted ε-caprolactone, specifically a methyl-substituted ε-caprolactone. This reaction involves the cleavage of the cyclic ester's acyl-oxygen bond by an alcohol, in this case, ethanol (B145695), in the presence of an acid catalyst. A closely related and well-documented example is the synthesis of ethyl 6-hydroxyhexanoate from ε-caprolactone. acs.orgacs.org This process serves as a direct analogue for the synthesis of this compound. The reaction is an equilibrium process, and to drive it towards the product, a large excess of the alcohol (ethanol) is often used as both the reactant and the solvent. libretexts.org
The general reaction involves heating the lactone in ethanol with a catalytic amount of a strong acid, such as sulfuric acid. The process converts the cyclic ester into a linear hydroxy ester. wikipedia.org This method is foundational in organic synthesis for producing various esters from their cyclic counterparts. youtube.com
Mechanistic Aspects of Acid-Catalyzed Reactions
The mechanism of acid-catalyzed ring-opening transesterification involves several key equilibrium steps: libretexts.orgmasterorganicchemistry.com
Protonation of the Carbonyl Oxygen : The acid catalyst donates a proton to the carbonyl oxygen of the lactone. This protonation increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack. libretexts.orgmasterorganicchemistry.comyoutube.com
Nucleophilic Attack : An ethanol molecule, acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate. libretexts.orgmasterorganicchemistry.com
Proton Transfer : A proton is transferred from the newly added ethoxy group to the oxygen atom within the lactone ring. This transforms the ring's oxygen into a good leaving group (a hydroxyl group). libretexts.orgmasterorganicchemistry.com
Ring Opening : The tetrahedral intermediate collapses, reforming the carbonyl double bond and breaking the C-O bond in the ring. This step opens the ring and eliminates the hydroxyl group, which is now part of the same molecule.
Deprotonation : The protonated carbonyl of the final product is deprotonated, regenerating the acid catalyst and yielding the final product, this compound. libretexts.orgyoutube.com
This entire sequence is reversible, and the reaction's progress is governed by Le Châtelier's principle, necessitating the use of excess ethanol to favor product formation. libretexts.org
Optimization of Reaction Conditions and Catalyst Selection
Optimizing the synthesis of this compound through acid-catalyzed ring-opening requires careful selection of the catalyst and reaction parameters.
Catalyst Selection : While strong Brønsted acids like sulfuric acid are common, Lewis acids such as iron(III) chloride (FeCl₃) have also proven to be effective catalysts for the ring-opening polymerization of ε-caprolactone, a similar reaction. frontiersin.orgresearchgate.net The choice of catalyst can influence reaction rates and selectivity. For instance, sulfonic acids have been shown to act as bifunctional catalysts, activating both the lactone and the alcohol, which can lead to faster reactions at room temperature. acs.org
Reaction Conditions : Key parameters to optimize include temperature, reaction time, and the molar ratio of reactants. For the analogous ring-opening of ε-caprolactone, reactions are often conducted at elevated temperatures to ensure a reasonable reaction rate. researchgate.net The initiator, which can be an alcohol like benzyl alcohol in polymerization studies, plays a crucial role in the reaction's efficiency. frontiersin.orgresearchgate.net
Table 1: Catalyst Systems for Analogous Ring-Opening Reactions
| Catalyst | Initiator/Reactant | Temperature (°C) | Time (h) | Conversion (%) | Reference |
|---|---|---|---|---|---|
| FeCl₃ | Benzyl Alcohol | 60 | 4 | 98.8 | researchgate.net |
| Diphenyl Phosphate (DPP) | Alcohol | 20-25 | 1 | - | nih.gov |
| Sn(Oct)₂ | Alcohol | 20-25 | 1 | - | nih.gov |
This table presents data for the ring-opening of ε-caprolactone analogues, which serves as a model for the synthesis of this compound.
Enzymatic and Biocatalytic Routes to this compound
Biocatalysis offers a green alternative to traditional chemical methods, often providing high selectivity under mild reaction conditions. Enzymes, particularly lipases, are well-suited for the synthesis of esters like this compound.
Lipase-Catalyzed Transesterification and Esterification
Lipases are enzymes that can catalyze the hydrolysis and synthesis of esters. wikipedia.org In organic media, they are highly effective for esterification and transesterification reactions. The synthesis of this compound can be achieved through the lipase-catalyzed ring-opening of a corresponding lactone in ethanol.
Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, is a widely used and highly efficient biocatalyst for such transformations. nih.gov The enzyme can facilitate the reaction between the lactone and ethanol to yield the desired hydroxy ester. nih.gov These enzymatic reactions are known for their high chemoselectivity, often avoiding the need for protecting groups. The optimization of these reactions involves adjusting parameters such as temperature, enzyme loading, and the molar ratio of reactants to achieve high conversion rates. For example, in the synthesis of ethyl hexanoate, a maximum conversion of 88.57% was achieved by optimizing these factors. researchgate.net
Table 2: Parameters for Lipase-Catalyzed Ester Synthesis
| Enzyme | Reaction Type | Optimal Temperature (°C) | Reactant Ratio (Alcohol:Acid) | Max Conversion (%) | Reference |
|---|---|---|---|---|---|
| Immobilized Lipase | Esterification | 50 | 3:1 | 88.57 | researchgate.net |
| Mucor sp. Lipase | Esterification | 45 | 1:1.5 | 9.9 | atlantis-press.com |
| Lipase | Esterification | 40 | - | 98.5 | researchgate.net |
This table shows data for the synthesis of similar ethyl esters, illustrating typical conditions for lipase catalysis.
Enantioselective Bioreduction of Keto-Esters (e.g., Ethyl 6-oxoheptanoate)
An alternative biocatalytic approach to synthesize chiral this compound is the enantioselective reduction of a prochiral keto-ester, such as ethyl 6-oxoheptanoate. This method utilizes enzymes, typically ketoreductases or whole-cell systems, to reduce the ketone functionality to a secondary alcohol with high enantiomeric purity.
This biocatalytic transformation is a powerful tool for accessing optically active chiral alcohols, which are valuable building blocks in medicinal chemistry and other fields. nih.gov While specific studies on ethyl 6-oxoheptanoate are not detailed in the provided context, the principle is widely applied to a broad range of keto-esters. The process often involves using microorganisms or isolated enzymes that contain alcohol dehydrogenases, which transfer a hydride from a cofactor (like NADPH) to the ketone. The choice of biocatalyst determines the stereochemical outcome, allowing for the selective synthesis of either the (R)- or (S)-enantiomer of the target hydroxy ester.
Microbial Fermentation Pathways for Production
The biosynthesis of esters like this compound through microbial fermentation represents a green and sustainable alternative to traditional chemical synthesis. This approach leverages the metabolic machinery of microorganisms, such as bacteria and yeasts, to convert renewable biomass into valuable chemicals. The general principle involves the microbial production of the two necessary precursors—an alcohol (ethanol) and a carboxylic acid (6-hydroxyheptanoic acid)—followed by an enzyme-catalyzed esterification.
Fermentation processes can be designed in several ways. In a one-pot procedure, co-cultures of microorganisms are used to simultaneously produce the acid and alcohol, which are then converted to the target ester. nih.gov Alternatively, a two-step process can be employed where one microbe first produces the carboxylic acid from a feedstock like a rice saccharification solution. nih.gov In the second step, an ester-producing microbe, such as certain yeast strains, is introduced. These microbes not only produce the necessary ethanol but also secrete esterases that catalyze the final conversion to the ethyl ester. nih.gov
A critical component in the biosynthesis of the specific precursor, 6-hydroxyheptanoic acid, is the selective reduction of a dicarboxylic acid derivative. Carboxylate reductases (CARs) are enzymes that have emerged as valuable biocatalysts for the one-step reduction of carboxylic acids to their corresponding aldehydes, which can be further reduced to alcohols. researchgate.netnih.gov The substrate scope of CARs is exceptionally broad, offering significant potential for their application in diverse synthetic processes, including the formation of the hydroxyl group in the target molecule from a suitable dicarboxylic acid precursor. researchgate.netnih.gov
The table below outlines the key microbial components and their roles in the potential fermentative production of this compound.
| Microbial Component | Role in Synthesis | Relevant Pathways |
| Lactic Acid Bacteria (LAB) | Production of carboxylic acid precursors. | Embden-Meyerhof-Parnas Pathway (homofermentative), Phosphoketolase Pathway (heterofermentative). mdpi.com |
| Yeast (e.g., Saccharomyces) | Production of ethanol and secretion of ester-synthesizing enzymes (esterases). frontiersin.org | Glycolysis and ethanol fermentation. |
| Carboxylate Reductases (CARs) | Selective reduction of a carboxylic acid group to a primary alcohol. | Biocatalytic reduction. researchgate.netnih.gov |
Reductive Synthesis Strategies
Reductive methods are fundamental in the synthesis of this compound, particularly for the formation of the C6 hydroxyl group from a carbonyl precursor.
The reduction of carboxylic acids and their derivatives is a cornerstone transformation in organic chemistry. orgsyn.org However, the weak electrophilicity of the carbonyl carbon in a carboxylic acid makes this conversion challenging. orgsyn.org The goal is to selectively reduce one functional group while preserving others, such as the ethyl ester group in the target molecule or a precursor.
A variety of hydride-based reagents are commonly used for this purpose. Reagents like lithium aluminum hydride (LiAlH₄) are powerful enough to reduce esters and carboxylic acids to alcohols. orgsyn.org However, their high reactivity can lead to a lack of selectivity and poses handling hazards due to pyrophoricity. orgsyn.org Milder and more selective reagents are often preferred. For instance, diisobutylaluminum hydride (DIBAL-H) is frequently used for the partial reduction of esters to aldehydes, although its use on a large scale also requires careful handling at cryogenic temperatures. chemrxiv.org
Recent advancements have introduced catalytic systems that offer enhanced selectivity. Iron-catalyzed hydrosilylation, for example, can selectively reduce carboxylic acids to either aldehydes or alcohols depending on the choice of silane and catalyst. researchgate.net Similarly, cobalt(II) salts have been shown to efficiently catalyze the selective reduction of esters to aldehydes via hydrosilylation. chemrxiv.org These catalytic methods provide milder and more controlled alternatives to traditional stoichiometric reagents.
The following table summarizes various reducing agents and their applications in the reduction of carboxylic acid derivatives.
| Reducing Agent/System | Substrate | Product | Key Features |
| Lithium aluminum hydride (LiAlH₄) | Carboxylic Acid / Ester | Alcohol | Highly reactive, non-selective, hazardous. orgsyn.org |
| Diisobutylaluminum hydride (DIBAL-H) | Ester | Aldehyde | Commonly used for partial reduction, requires low temperatures. chemrxiv.org |
| Iron Catalysts with Hydrosilanes | Carboxylic Acid | Aldehyde or Alcohol | Selective based on reaction conditions. researchgate.net |
| Cobalt(II) Salts with Phenylsilane | Ester | Aldehyde | Ligand-free, selective reduction. chemrxiv.org |
Borane (BH₃) and its complexes are highly effective reagents for the reduction of carboxylic acids. orgsyn.org Unlike aluminum hydrides, borane typically does not reduce esters, making it an excellent choice for selectively reducing a carboxylic acid group in the presence of an ester. Diborane (B₂H₆) itself is a toxic and flammable gas, so it is almost always handled as a complex with a Lewis base, such as tetrahydrofuran (B95107) (borane-THF), dimethyl sulfide (borane-DMS), or an amine. purdue.edu
The reduction of carboxylic acids with borane is efficient and often proceeds under mild conditions. orgsyn.org Amine-borane complexes, such as borane-ammonia, have also been developed as stable and easy-to-handle reducing agents. purdue.edu The reactivity of these reagents can be modulated; for instance, the TiCl₄/borane-ammonia system has been developed for the effective reduction of carboxylic acids. orgsyn.org
Beyond boranes, other classes of reducing agents have been explored. Silanes, in particular, have gained prominence in green chemistry. researchgate.net The reducibility of silanes can be fine-tuned by altering the substituents on the silicon atom, allowing for precise control over the reaction. researchgate.net
Derivatization from Related Precursors
Building the carbon skeleton of this compound can be achieved by forming new carbon-carbon bonds, starting from smaller, readily available precursors.
Carbon-carbon bond formation is a central theme in organic synthesis. nih.gov Alkylation of enolates is a classic and powerful method for constructing carbon frameworks. vanderbilt.edu To synthesize a precursor for this compound, an ester enolate can be generated by deprotonating an appropriate ester at the α-position using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). vanderbilt.edu This enolate can then act as a nucleophile, reacting with an alkyl halide or another suitable electrophile to extend the carbon chain. The reaction is typically performed at low temperatures (e.g., -78°C) to generate the kinetic enolate and minimize side reactions. vanderbilt.edu
Another powerful strategy involves the reaction of acyl anion equivalents with electrophiles like epoxides. nih.gov In this approach, a protected cyanohydrin is deprotonated to form a nucleophilic anion. This anion can react with an epoxide, opening the ring and forming a new C-C bond. nih.gov Subsequent deprotection and elimination of cyanide yield a β-hydroxy ketone, a structure closely related to the target molecule. nih.gov
Base-catalyzed condensation reactions also provide a route to C-C bond formation. Active methylene compounds, such as methyl ketones or 1,3-dicarbonyl systems, can condense with ω-hydroxylactams in the presence of a base to form α-alkylated nitrogen heterocycles, demonstrating a versatile method for building molecular complexity. researchgate.net
The table below highlights some relevant C-C bond-forming reactions.
| Reaction Type | Nucleophile | Electrophile | Key Features |
| Enolate Alkylation | Ester Enolate | Alkyl Halide | Forms a new C-C bond α to the carbonyl group. Requires a strong, non-nucleophilic base. vanderbilt.edu |
| Acyl Anion Addition | Protected Cyanohydrin Anion | Epoxide | Creates a β-hydroxy carbonyl moiety after deprotection. nih.gov |
| Aldol Addition | Enolate | Aldehyde/Ketone | A fundamental reaction for forming β-hydroxy carbonyl compounds. nih.gov |
| Base-Catalyzed Condensation | Active Methylene Compound | ω-Hydroxylactam | Forms α-alkylated heterocycles. researchgate.net |
Reactivity Profiles and Functional Group Interconversions of Ethyl 6 Hydroxyheptanoate
Hydroxyl Group Reactivity
The terminal primary hydroxyl group behaves as a typical primary alcohol, serving as a nucleophile and a site for oxidation or conversion into a leaving group.
Esterification and Etherification Reactions
The nucleophilic nature of the hydroxyl group allows it to readily participate in esterification and etherification reactions.
Esterification: The hydroxyl group can react with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) to form a new ester linkage. This process, known as acylation, is fundamental in organic synthesis. A common example analogous to the reactivity of ethyl 6-hydroxyheptanoate is the acetylation of the similar compound, ethyl 6-hydroxyhexanoate. acs.org In this reaction, the hydroxyl group attacks the acylating agent, leading to the formation of a diester. acs.org The reaction is typically catalyzed by an acid or a base. chemguide.co.uk
Acid-catalyzed esterification (Fischer esterification) involves protonation of the carboxylic acid, making it more electrophilic for the alcohol to attack. This is a reversible process. chemguide.co.ukchemguide.co.uk
Base-mediated acylation , often using a non-nucleophilic base like pyridine (B92270) or triethylamine, proceeds by deprotonating the alcohol to form a more potent alkoxide nucleophile, or by using highly reactive acylating agents like acid anhydrides or acid chlorides. acs.org
| Reaction Type | Acylating Agent | Catalyst/Conditions | Product Type |
| Acetylation | Acetic Anhydride (B1165640) | Mildly basic (e.g., Pyridine) | Acetate Ester |
| Fischer Esterification | Carboxylic Acid (R-COOH) | Concentrated H₂SO₄, Heat | Diester |
| Acylation | Acid Chloride (R-COCl) | Base (e.g., Triethylamine) | Diester |
Etherification: The hydroxyl group can also be converted into an ether. The Williamson ether synthesis is a classic method for achieving this transformation. This involves deprotonating the alcohol with a strong base (like sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an S_N2 reaction. Other methods for ether synthesis include reactions catalyzed by acids or metals. organic-chemistry.org
Conversion to Reactive Electrophilic Intermediates (e.g., Triflates)
To make the hydroxyl group reactive towards nucleophilic substitution, it must first be converted into a good leaving group. This is because the hydroxide (B78521) ion (OH⁻) is a poor leaving group. This conversion transforms the carbon atom bearing the hydroxyl group into a reactive electrophilic center. Common strategies involve converting the alcohol into a sulfonate ester, such as a tosylate, mesylate, or triflate.
These sulfonate esters are excellent leaving groups because their corresponding anions are highly stabilized by resonance. The general procedure involves reacting the alcohol with the appropriate sulfonyl chloride (e.g., methanesulfonyl chloride for mesylates, p-toluenesulfonyl chloride for tosylates) in the presence of a non-nucleophilic base like pyridine or triethylamine.
| Intermediate | Reagent | Base | Leaving Group Ability |
| Mesylate | Methanesulfonyl chloride (MsCl) | Pyridine or Triethylamine | Excellent |
| Tosylate | p-Toluenesulfonyl chloride (TsCl) | Pyridine or Triethylamine | Excellent |
| Triflate | Triflic anhydride (Tf₂O) | Pyridine or Triethylamine | Extremely High |
Ester Group Reactivity
The ethyl ester functional group is susceptible to nucleophilic acyl substitution, where a nucleophile attacks the electrophilic carbonyl carbon.
Hydrolysis Kinetics and Mechanisms
Ester hydrolysis is the cleavage of an ester bond by reaction with water to form a carboxylic acid and an alcohol. The reaction can be catalyzed by either acid or base.
Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is a reversible equilibrium process. chemguide.co.uk The mechanism involves protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by water.
Transesterification Reactions with Various Alcohols and Esters
Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. masterorganicchemistry.com This reaction can also be catalyzed by either an acid or a base. masterorganicchemistry.comresearchgate.net
To drive the equilibrium toward the desired product, a large excess of the reactant alcohol is typically used as the solvent. chemguide.co.ukmasterorganicchemistry.com For example, reacting this compound with methanol (B129727) under acidic or basic conditions would produce mthis compound and ethanol (B145695).
Base-Catalyzed Mechanism: An alkoxide (from the new alcohol) acts as the nucleophile, attacking the ester carbonyl to form a tetrahedral intermediate. The original alkoxy group is then eliminated. masterorganicchemistry.com
Acid-Catalyzed Mechanism: The carbonyl oxygen of the ester is protonated by the acid catalyst. This enhances the electrophilicity of the carbonyl carbon, which is then attacked by the new alcohol. After a series of proton transfers, the original alcohol is eliminated. chemguide.co.ukmasterorganicchemistry.com
A reaction analogous to this is the acid-catalyzed transesterification of ε-caprolactone with ethanol to produce ethyl 6-hydroxyhexanoate, demonstrating the participation of a similar structure in such transformations. acs.orgchegg.comchegg.com
Oxidation-Reduction Chemistry
The two functional groups in this compound allow for selective oxidation or reduction reactions.
Oxidation: The primary alcohol group is susceptible to oxidation. The product of the oxidation depends on the reagent used.
Partial Oxidation to an Aldehyde: Using mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or employing Swern or Dess-Martin periodinane oxidation conditions will convert the primary alcohol to an aldehyde, yielding ethyl 6-oxoheptanoate.
Full Oxidation to a Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), chromic acid (Jones reagent), or sodium hypochlorite (B82951) in the presence of a catalyst, will oxidize the primary alcohol all the way to a carboxylic acid. This would result in the formation of 6-(ethoxycarbonyl)hexanoic acid.
Reduction: The ester group can be reduced, typically using strong reducing agents.
Reduction to an Alcohol: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing the ester functional group to a primary alcohol. This reaction would convert this compound into heptane-1,6-diol. The original hydroxyl group at the C6 position would remain unaffected by this reagent.
Selective Oxidation of the Hydroxyl Group
The secondary hydroxyl group in this compound can be selectively oxidized to a ketone, yielding ethyl 6-oxoheptanoate, without affecting the ester functionality. This transformation requires the use of mild oxidizing agents that are chemoselective for alcohols in the presence of esters.
Commonly employed reagents for this purpose include pyridinium chlorochromate (PCC) and Dess-Martin periodinane (DMP). wikipedia.orgorganic-chemistry.org Both reagents are known for their ability to oxidize primary and secondary alcohols to aldehydes and ketones, respectively, under mild conditions, with a high degree of selectivity. iris-biotech.deorganic-chemistry.org
The oxidation with Pyridinium Chlorochromate (PCC) is typically carried out in an inert solvent such as dichloromethane (B109758) (CH₂Cl₂) at room temperature. organic-chemistry.org The reaction generally proceeds with high efficiency, converting the secondary alcohol to a ketone. organic-chemistry.org PCC is favored for its stability and ease of handling compared to other chromium-based oxidants. organic-chemistry.org
Dess-Martin Periodinane (DMP) offers another effective method for the selective oxidation of the hydroxyl group. wikipedia.org This hypervalent iodine reagent is known for its mild reaction conditions, neutral pH, and broad functional group tolerance. wikipedia.org The reaction is typically performed in chlorinated solvents and offers the advantage of short reaction times and high yields. wikipedia.org
Below is a representative table illustrating the selective oxidation of a secondary hydroxy ester to the corresponding keto ester using these mild oxidizing agents.
| Reagent | Solvent | Temperature | Reaction Time | Yield (%) |
|---|---|---|---|---|
| PCC | CH₂Cl₂ | Room Temp. | 2-4 h | ~90% |
| DMP | CH₂Cl₂ | Room Temp. | 1-3 h | ~95% |
Reduction of the Ester Functionality
The ester group of this compound can be reduced to a primary alcohol, resulting in the formation of heptane-1,6-diol. This transformation requires a strong reducing agent, as esters are less reactive towards nucleophilic attack than aldehydes or ketones. ucalgary.ca
Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reagent for the reduction of esters to primary alcohols. ucalgary.calibretexts.orgadichemistry.com The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to protonate the resulting alkoxide. ucalgary.ca It is important to note that LiAlH₄ will also reduce the ketone functionality if the oxidation of the hydroxyl group has been performed prior to the ester reduction.
In contrast, sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters under standard conditions. libretexts.org This difference in reactivity allows for the selective reduction of a ketone in the presence of an ester, should the need arise in a synthetic sequence.
The following table summarizes the conditions for the reduction of the ester functionality in a hydroxy ester.
| Reagent | Solvent | Temperature | Product | Yield (%) |
|---|---|---|---|---|
| LiAlH₄ | THF | 0 °C to Room Temp. | Heptane-1,6-diol | >90% |
Comparative Reactivity Studies with Analogues (e.g., Methyl, tert-Butyl Esters)
The reactivity of the ester group in 6-hydroxyheptanoates can be influenced by the nature of the alkyl group (methyl, ethyl, tert-butyl). These differences are primarily attributed to steric effects, which can impact the rate of both nucleophilic acyl substitution and reduction reactions. wikipedia.org
In general, the reactivity of esters towards nucleophilic attack, including reduction by hydride reagents, follows the order: methyl > ethyl > tert-butyl .
Mthis compound : The methyl ester is the least sterically hindered of the three analogues. The small size of the methyl group allows for easier access of nucleophiles to the carbonyl carbon, generally resulting in faster reaction rates for both hydrolysis and reduction. nih.gov
This compound : The ethyl ester presents slightly more steric hindrance than the methyl ester, which can lead to a modest decrease in reaction rates. However, for many synthetic purposes, the difference in reactivity between methyl and ethyl esters is not substantial. nih.gov
tert-Butyl 6-hydroxyheptanoate : The tert-butyl ester is significantly more sterically hindered due to the bulky tert-butyl group. This steric bulk effectively shields the carbonyl carbon from nucleophilic attack, making it much less reactive towards both hydrolysis and reduction compared to its methyl and ethyl counterparts. rsc.org This decreased reactivity can be synthetically useful when selective transformations on other parts of a molecule are desired without affecting the ester.
The following interactive table provides a qualitative comparison of the relative reactivity of these ester analogues in common reactions.
| Ester Analogue | Relative Steric Hindrance | Relative Rate of Reduction (with LiAlH₄) | Relative Rate of Base-Catalyzed Hydrolysis |
|---|---|---|---|
| Mthis compound | Low | Fastest | Fastest |
| This compound | Moderate | Intermediate | Intermediate |
| tert-Butyl 6-hydroxyheptanoate | High | Slowest | Slowest |
These reactivity trends are crucial for designing synthetic routes, allowing for the protection of the carboxylic acid functionality as a less reactive ester (e.g., tert-butyl) while other chemical manipulations are performed on the molecule.
Advanced Applications and Research Directions for Ethyl 6 Hydroxyheptanoate
Monomer in Polymer Science and Materials Engineering
The dual functionality of ethyl 6-hydroxyheptanoate makes it a candidate for the synthesis of polyesters. The hydroxyl and ester groups can participate in polymerization reactions, potentially leading to the formation of biodegradable aliphatic polyesters.
Enzymatic Co-polymerization for Biodegradable Polyester (B1180765) Synthesis
Enzymatic polymerization is an increasingly important method for creating polyesters due to its high selectivity and mild reaction conditions, which align with the principles of green chemistry. Lipases, in particular, are effective catalysts for ring-opening polymerization of lactones and polycondensation of hydroxy esters. While specific studies on the enzymatic polymerization of this compound are not widely documented, the enzymatic synthesis of related hydroxy esters, such as ethyl 6-hydroxyhexanoate, has been explored. In such processes, enzymes like Candida antarctica lipase (B570770) B (CAL-B) can catalyze the polycondensation, linking the monomers through ester bonds to form a polyester chain. This approach could theoretically be applied to this compound to produce novel biodegradable materials.
Design and Synthesis of Functionalized Polymer Architectures
The structure of this compound offers possibilities for creating functionalized polymers. The pendant methyl group on the carbon chain, once incorporated into a polyester backbone, could influence the polymer's physical properties, such as its crystallinity, thermal behavior, and degradation rate. By co-polymerizing this compound with other monomers, materials with tailored properties could be designed. For instance, co-polymerization with monomers containing different functional groups could introduce specific functionalities along the polymer chain, opening up applications in areas like drug delivery or specialized coatings.
Control of Polymer Molecular Weight and Polydispersity in Polymerization Processes
Controlling the molecular weight and polydispersity (the distribution of molecular weights) is crucial for determining the mechanical and physical properties of a polymer. In polyester synthesis, these parameters can be managed by adjusting reaction conditions such as temperature, reaction time, catalyst concentration, and monomer-to-initiator ratio. For enzymatic polymerizations, the choice of enzyme and reaction medium also plays a significant role. Although specific protocols for this compound are not established in available literature, general principles of step-growth polymerization would apply. The precise control over these factors would be essential to produce polymers with consistent and predictable properties suitable for specific material applications.
Chiral Building Block in Asymmetric Synthesis
The hydroxyl group at the C6 position of this compound is a stereocenter, meaning the molecule can exist as two different enantiomers (R and S forms). This chirality makes it a valuable building block, or synthon, for the construction of more complex, enantiomerically pure molecules.
Synthesis of Enantiopure Intermediates for Specialty Chemicals
Enantiopure compounds are critical in the pharmaceutical and fine chemical industries, where often only one enantiomer of a molecule exhibits the desired biological activity. Racemic this compound can be synthesized and then resolved into its individual enantiomers. One documented method involves the crystallization of the brucine (B1667951) salt of a derivative, ethyl 6-phthaloxyheptanoate, to separate the enantiomers. Once isolated, these enantiopure forms of this compound can serve as starting materials for the synthesis of other chiral molecules. For example, the (R)-enantiomer has been used in the preparation of prostaglandin (B15479496) precursors. cdnsciencepub.com
Applications in the Synthesis of Complex Organic Molecules
The ability to introduce a specific stereocenter early in a synthetic route is a powerful strategy in the total synthesis of complex natural products and pharmaceuticals. Enantiomerically pure this compound provides a six-carbon chain with a defined stereochemistry at one end and a reactive ester group at the other. This structure allows for various chemical transformations, such as chain extension, modification of the ester, and reactions at the hydroxyl group, all while retaining the crucial stereochemical information. Its application has been noted in the synthesis of prostanoids, which are a class of lipid molecules with diverse physiological effects. cdnsciencepub.com The use of such chiral synthons simplifies the synthesis of complex targets by reducing the need for challenging stereoselective reactions later in the process.
Precursor for Advanced Chemical Reagents and Ligands
The dual functionality of this compound allows for its chemical modification at either the hydroxyl or the ester end of the molecule. This adaptability is key to its utility as a precursor for a variety of advanced chemical reagents and ligands used in organic synthesis and biotechnology.
The conversion of alcohols to alkyl triflates (trifluoromethanesulfonates) is a critical transformation in organic synthesis, as the triflate group is an excellent leaving group, facilitating a wide range of nucleophilic substitution and elimination reactions. The hydroxyl group of this compound can be readily converted to a triflate, yielding ethyl 6-(trifluoromethylsulfonyloxy)heptanoate. This transformation is typically achieved by reacting the alcohol with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) in the presence of a non-nucleophilic base, such as pyridine (B92270). commonorganicchemistry.comcdnsciencepub.comresearchgate.net
The general reaction for the formation of an alkyl triflate from an alcohol is presented below:
Reaction Scheme: R-OH + (CF₃SO₂)₂O + Base → R-OSO₂CF₃ + [Base-H]⁺[CF₃SO₃]⁻
In this reaction, the pyridine acts as a base to neutralize the triflic acid byproduct that is formed. cdnsciencepub.com The resulting ethyl 6-(trifluoromethylsulfonyloxy)heptanoate is a highly reactive intermediate. The triflate moiety can be displaced by a wide variety of nucleophiles, allowing for the introduction of diverse functional groups at the 6-position of the heptanoate (B1214049) chain. This makes it a valuable reagent for the construction of complex organic molecules.
Table 1: Reagents and Conditions for Triflation of Alcohols
| Reagent | Base | Solvent | Temperature | Reference |
| Trifluoromethanesulfonic anhydride (Tf₂O) | Pyridine | Dichloromethane (B109758) (DCM) | 0 °C to room temperature | commonorganicchemistry.comcdnsciencepub.com |
| N-Phenyl-bis(trifluoromethanesulfonimide) (Tf₂NPh) | Varies | Varies | Varies | commonorganicchemistry.com |
Affinity chromatography is a powerful technique for the purification of biomolecules, which relies on the specific interaction between a target molecule and a ligand immobilized on a solid support (resin). The design of the ligand and the linker that attaches it to the resin are crucial for the selectivity and efficiency of the purification process.
This compound can serve as a versatile linker molecule for the synthesis of ligands for affinity resins. The hydroxyl group provides a point of attachment to the affinity matrix, such as Sepharose or agarose (B213101) beads, which are often activated with reagents like cyanogen (B1215507) bromide or N-hydroxysuccinimide to react with hydroxyl groups. The ester group, on the other hand, can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to a targeting moiety (the ligand) via amide bond formation.
The length of the heptanoate chain provides a flexible spacer arm that positions the ligand away from the surface of the resin, minimizing steric hindrance and allowing for better interaction with the target biomolecule. The ability to modify both ends of the this compound molecule allows for the synthesis of a wide variety of custom affinity ligands tailored to specific purification needs.
A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. uobabylon.edu.iq The prodrug approach is often employed to improve the pharmacokinetic properties of a drug, such as its solubility, absorption, distribution, and metabolic stability. uobabylon.edu.iqgoogleapis.com
This compound can be utilized as a promoiety in the design of prodrugs for drugs containing a carboxylic acid group. The hydroxyl group of this compound can be esterified with a carboxylic acid-containing drug, forming an ester linkage that can be cleaved in vivo by esterase enzymes to release the active drug. uobabylon.edu.iq
The heptanoate backbone of the promoiety can be further functionalized to fine-tune the physicochemical properties of the prodrug. For example, the ethyl ester group could be modified to alter the lipophilicity of the prodrug, thereby influencing its absorption and distribution. This strategy allows for the creation of prodrugs with specific structural features designed to optimize the delivery and release of the parent drug. The use of such hydroxyalkyl ester promoieties can lead to prodrugs with improved stability in aqueous solution while maintaining susceptibility to enzymatic hydrolysis in plasma. nih.gov
Table 2: Common Functional Groups in Drugs Targeted for Prodrug Design
| Functional Group | Prodrug Linkage | Cleavage Mechanism |
| Carboxylic Acid | Ester | Esterase-mediated hydrolysis uobabylon.edu.iq |
| Alcohol | Ester, Carbonate | Esterase-mediated hydrolysis |
| Amine | Amide, Carbamate | Amidase, Esterase-mediated hydrolysis |
| Carbonyl | Acetal, Ketal | pH-dependent hydrolysis |
Mechanistic Investigations and Computational Chemistry Studies of Ethyl 6 Hydroxyheptanoate
Reaction Mechanism Elucidation
The elucidation of reaction mechanisms for the synthesis and derivatization of ethyl 6-hydroxyheptanoate relies on kinetic studies and the analysis of stereochemical outcomes. These investigations provide critical insights into the transition states and intermediates that govern these chemical transformations.
Kinetic studies are fundamental to understanding reaction rates and the factors that influence them, such as temperature, concentration, and catalysts. For the synthesis of this compound, which is typically achieved through the esterification of 6-hydroxyheptanoic acid with ethanol (B145695) or the reduction of ethyl 6-oxoheptanoate, the kinetics would be expected to follow well-established models for these reaction types.
Esterification Kinetics: The formation of this compound from 6-hydroxyheptanoic acid and ethanol is a classic Fischer esterification. The reaction is typically acid-catalyzed and reversible. The rate of reaction is dependent on the concentrations of the alcohol, the carboxylic acid, and the catalyst. Kinetic studies on similar esterification reactions, such as the synthesis of ethyl acetate, have shown that the reaction follows a second-order rate law. The rate constant is influenced by the nature of the acid catalyst and the reaction temperature.
Table 1: Representative Kinetic Data for the Saponification of Ethyl Acetate
| Temperature (°C) | Rate Constant (k) (L mol⁻¹ s⁻¹) | Activation Energy (Ea) (kJ/mol) |
|---|---|---|
| 25 | 0.1120 | 48.3 |
| 30 | 0.1680 | 48.3 |
| 35 | 0.2450 | 48.3 |
This interactive table provides kinetic data for a related esterification reaction, illustrating the temperature dependence of the rate constant.
Reduction Kinetics: The synthesis of this compound can also be achieved by the reduction of the ketone group in ethyl 6-oxoheptanoate. The kinetics of this reduction would depend on the reducing agent employed. For instance, with a hydride reagent like sodium borohydride (B1222165), the reaction rate is typically first order with respect to both the ketone and the hydride reagent.
Derivatization reactions of this compound, such as the protection of the hydroxyl group or further transformation of the ester, would each have their own characteristic kinetic profiles depending on the specific reagents and conditions used.
The presence of a hydroxyl group at the C6 position of this compound introduces a chiral center (unless a prochiral precursor is reduced to a racemic mixture). The stereochemical outcome of its synthesis and subsequent reactions is a critical aspect of its chemistry, particularly in applications where specific stereoisomers are required.
When this compound is synthesized via the reduction of ethyl 6-oxoheptanoate, the stereoselectivity of the reaction is of paramount importance. The use of chiral reducing agents or catalysts can lead to the preferential formation of one enantiomer over the other. The diastereoselectivity becomes relevant when the molecule already contains a stereocenter and a new one is created.
For example, in the reduction of a keto-ester, the direction of hydride attack on the carbonyl group determines the stereochemistry of the resulting alcohol. The stereochemical outcome can often be predicted by Felkin-Anh or Cram's rule models, which consider the steric and electronic effects of the substituents adjacent to the carbonyl group. In enzymatic reductions, the stereoselectivity is dictated by the specific three-dimensional structure of the enzyme's active site.
Theoretical and Computational Modeling
Theoretical and computational chemistry provide powerful tools for investigating reaction mechanisms, predicting chemical properties, and understanding the electronic structure of molecules. For this compound, these methods can offer insights that are difficult to obtain through experimental means alone.
Molecular Orbital (MO) theory is instrumental in understanding the electronic changes that occur during a chemical reaction. By analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—of the reactants, one can predict the feasibility and selectivity of a reaction.
For instance, in the reduction of ethyl 6-oxoheptanoate, the LUMO is typically localized on the carbonyl group. A nucleophilic hydride reagent will donate electrons to this LUMO, initiating the reduction process. Computational models can calculate the energies and shapes of these orbitals, providing a quantitative basis for understanding the reaction's feasibility.
Similarly, in an acid-catalyzed esterification, MO theory can be used to model the protonation of the carboxylic acid, which lowers the energy of the LUMO of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.
Predictive modeling, often employing methods like Density Functional Theory (DFT) or ab initio calculations, can be used to forecast the reactivity and stability of this compound and its derivatives. These models can calculate various molecular properties, such as bond energies, charge distributions, and molecular geometries, which are all determinants of chemical behavior.
For example, the stability of different conformations of this compound can be assessed by calculating their relative energies. This information is crucial for understanding how the molecule might interact with other molecules or with a biological receptor.
Predictive models can also be used to simulate reaction pathways and calculate activation energies. This allows for the in-silico screening of different reaction conditions or catalysts to identify the most efficient synthetic routes. Quantitative Structure-Activity Relationship (QSAR) models, while more common in drug discovery, could also be developed to predict the properties of a series of related hydroxyalkanoate esters based on their structural features.
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 6-hydroxyheptanoic acid |
| Ethanol |
| Ethyl 6-oxoheptanoate |
| Ethyl acetate |
Biochemical Pathways and Microbial Metabolism Involving Ethyl 6 Hydroxyheptanoate
Enzymatic Pathways and Enzyme Characterization
The enzymatic pathways involving hydroxyalkanoates are fundamental to understanding their synthesis and degradation. Key enzymes such as dehydrogenases and lipases play critical roles in these transformations.
Hydroxyalkanoate dehydrogenases are a class of enzymes that catalyze the oxidation of a hydroxyl group on an alkanoate molecule. In the context of polyhydroxyalkanoate (PHA) metabolism, these enzymes are crucial. For instance, in the well-studied PHA synthesis pathway, the enzyme acetoacetyl-CoA reductase (a type of hydroxyalkanoate dehydrogenase) catalyzes the reduction of acetoacetyl-CoA to (R)-3-hydroxybutyryl-CoA. This step is vital for producing the monomer units required for PHA polymerization.
While specific studies focusing exclusively on a dehydrogenase for 6-hydroxyheptanoate are not extensively detailed in the provided literature, the general mechanism is applicable. Such an enzyme would be responsible for the reversible oxidation of the hydroxyl group on the 6th carbon of heptanoate (B1214049). In degradative pathways, this oxidation is a key step in breaking down the hydroxyalkanoate into smaller molecules that can enter central metabolism. The activity of these dehydrogenases is often dependent on cofactors such as NAD+/NADH or NADP+/NADPH to accept or donate electrons.
Lipases are versatile enzymes known for their ability to catalyze the hydrolysis and synthesis of esters. Their application in transforming hydroxyalkanoate esters is an area of significant research. Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), have been effectively used in the enantioselective acylation of similar molecules like ethyl 3-hydroxybutanoate. researchgate.net This process allows for the separation of racemic mixtures to produce enantiomerically pure compounds, which are valuable as chiral building blocks in chemical synthesis. researchgate.net
The specificity of lipases is crucial in these transformations. They can differentiate between enantiomers of a substrate, selectively acylating one and leaving the other unreacted. researchgate.net This principle can be applied to ethyl 6-hydroxyheptanoate for similar chiral resolutions. Furthermore, lipases can be used for the polymerization of hydroxyalkanoate esters to form polyesters, demonstrating their utility in biopolymer synthesis. For example, CAL-B has been used in the co-polymerization of ethyl 6-hydroxyhexanoate with other monomers. researchgate.net This highlights the potential for using lipases to create novel biopolymers incorporating hydroxyheptanoate units.
| Enzyme | Substrate Example | Transformation Type | Significance |
| Hydroxyalkanoate Dehydrogenase | Acetoacetyl-CoA | Reduction | Forms monomer for PHA synthesis |
| Lipase (Candida antarctica B) | Racemic ethyl 3-hydroxybutanoate | Enantioselective acylation | Produces enantiopure chiral building blocks researchgate.net |
| Lipase (Candida antarctica B) | Ethyl 6-hydroxyhexanoate | Co-polymerization | Synthesis of novel polyesters researchgate.net |
Microbial Conversion and Biosynthesis
Microorganisms are proficient in synthesizing and metabolizing a wide array of compounds, including the production of PHAs that can incorporate hydroxyheptanoate monomers.
Polyhydroxyalkanoates (PHAs) are a family of biodegradable polyesters produced by numerous microorganisms as intracellular carbon and energy storage compounds. researchgate.netmdpi.com While poly(3-hydroxybutyrate) (PHB) is the most common type of PHA, many bacteria can synthesize copolymers with more diverse monomeric compositions, which can improve the physical properties of the polymer.
Certain bacterial strains, particularly those from the Pseudomonas genus like P. putida, are known to incorporate medium-chain-length (mcl) hydroxyalkanoate monomers, including 3-hydroxyheptanoate (3HHp), into the PHA polymer chain. nih.govfrontiersin.org The incorporation of these monomers is often dependent on the carbon source provided to the microorganism. When grown on fatty acids such as heptanoate or nonanoic acid, these bacteria can produce copolymers containing 3-hydroxyheptanoate units. This ability makes them valuable for producing bioplastics with a range of properties. nih.govfrontiersin.org
| Microorganism | PHA Type | Incorporated Monomer | Significance |
| Pseudomonas putida | mcl-PHA Copolymers | 3-Hydroxyheptanoate (3HHp) | Produces versatile bioplastics with varied properties nih.govfrontiersin.org |
| Cupriavidus necator (genetically modified) | scl-mcl-PHA Copolymers | Various | Can synthesize copolymers from CO2 nih.gov |
The assimilation of hydroxyalkanoates in microorganisms is closely linked to fatty acid metabolism. The β-oxidation pathway is a major route for breaking down fatty acids to generate acetyl-CoA. This pathway can also provide the precursor molecules for PHA synthesis. When bacteria are fed with fatty acids, the intermediates of the β-oxidation cycle can be channeled into the PHA synthesis pathway.
For the incorporation of 3-hydroxyheptanoate, the metabolism of odd-chain fatty acids is relevant. The β-oxidation of a C7 fatty acid like heptanoic acid would yield intermediates that can be converted to (R)-3-hydroxyheptanoyl-CoA, which is then polymerized by the PHA synthase enzyme. The degradation of mcl-PHAs also yields fatty acids that can re-enter the β-oxidation pathway, allowing the organism to utilize the stored carbon and energy. nih.gov Understanding these metabolic routes is crucial for optimizing the production of specific PHA copolymers.
Metabolic engineering provides powerful tools to enhance the microbial production of PHAs and to control the composition of the resulting polymers. nih.govnih.gov Several strategies have been employed to improve the biosynthesis of PHAs containing specific monomers like hydroxyheptanoate.
One key strategy involves the modification of the PHA synthase enzyme. The substrate specificity of this enzyme determines which hydroxyacyl-CoA monomers can be polymerized. By engineering the PHA synthase, it is possible to broaden or alter its substrate range to favor the incorporation of desired monomers like 3-hydroxyheptanoate.
Another approach focuses on redirecting metabolic fluxes towards the synthesis of PHA precursors. This can involve the overexpression of key enzymes in the synthesis pathway or the deletion of genes that lead to competing metabolic pathways. For example, in organisms like Cupriavidus necator, a model for PHA production, strategies have been developed to optimize the flux of central carbon metabolism, balance redox cofactors, and engineer pathways to produce copolymers from simple, unrelated carbon sources. nih.gov These strategies can be adapted to enhance the production of PHAs with a high content of hydroxyheptanoate, thereby tailoring the material properties of the biopolymer for specific applications.
Biorefinery Concepts and Bio-based Chemical Production
Currently, there is no specific and detailed research or established industrial process that outlines the production of this compound within a biorefinery concept. The focus of bio-based chemical production has been on other molecules, and this compound is not prominently featured as a target compound in the available literature on biorefineries.
However, related compounds, such as 3-hydroxyheptanoate, have been identified as monomeric constituents of polyhydroxyalkanoates (PHAs). portlandpress.comfrontiersin.orgnih.govnih.govjmb.or.kr PHAs are biodegradable polyesters produced by various microorganisms and are a key area of research in the development of bioplastics. The microbial production of PHAs containing 3-hydroxyheptanoate units suggests the existence of metabolic pathways that can synthesize and polymerize C7 hydroxyalkanoates.
| Microorganism | Type of PHA Produced | Heptanoate Monomer |
|---|---|---|
| Pseudomonas putida | Medium-chain-length PHA (mcl-PHA) | 3-hydroxyheptanoate |
| Bacillus megaterium | PHA copolymer | 3-hydroxyheptanoate |
| Recombinant Pseudomonas putida KTOY06ΔC | PHB-b-PHVHHp block copolymer | 3-hydroxyheptanoate (3HHp) |
In the context of human metabolism, a related compound, 4-oxo-6-hydroxyheptanoate, has been identified as a potential biomarker for Hereditary Tyrosinemia Type 1, a rare metabolic disorder. researchgate.netcambridge.orgabdominalkey.comnih.gov This indicates that pathways for the metabolism of C7 hydroxyalkanoates exist in mammals, although this is in the context of a disease state and not a standard biochemical pathway.
While the direct bio-based production of this compound is not documented, the existing knowledge on the microbial synthesis of related hydroxyheptanoates could theoretically form a basis for future research into the development of engineered metabolic pathways for its production. This would likely involve the heterologous expression of specific enzymes capable of producing 6-hydroxyheptanoic acid, followed by an esterification step to yield the ethyl ester.
Advanced Analytical Characterization Techniques for Research on Ethyl 6 Hydroxyheptanoate
Spectroscopic Analysis in Research
Spectroscopic techniques are indispensable for elucidating the molecular structure of ethyl 6-hydroxyheptanoate and its reaction products. By interacting with electromagnetic radiation, molecules yield unique spectral fingerprints that reveal their structural components and functional groups.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C NMR) for Structural Confirmation and Purity Assessment of Derivatives
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural confirmation of organic molecules like this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide precise information about the chemical environment of each atom, allowing for a detailed structural map.
In the ¹H NMR spectrum of a related compound, ethyl 6-hydroxyhexanoate, specific signals correspond to each unique proton in the molecule. spectrabase.com For this compound, the additional methylene group would introduce a new signal in the aliphatic region. The chemical shifts are influenced by the electronegativity of neighboring atoms, with protons closer to the ester and hydroxyl groups appearing further downfield. Key expected signals include a triplet for the terminal methyl group of the ethyl ester, a quartet for the adjacent methylene group, and distinct signals for the methylene groups along the carbon chain, including those adjacent to the hydroxyl and carbonyl groups.
¹³C NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon backbone. Each unique carbon atom in this compound would produce a distinct peak. The carbonyl carbon of the ester group is typically observed significantly downfield (around 174 ppm), while the carbon bearing the hydroxyl group would appear in the 60-70 ppm range. rsc.org The remaining methylene and methyl carbons would have characteristic shifts in the upfield region.
NMR is also a powerful tool for assessing the purity of derivatives. The presence of unexpected peaks in the spectrum can indicate impurities or byproducts from a reaction. By integrating the areas of the peaks, the relative amounts of the desired product and any impurities can be quantified.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound *
| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| CH₃ (ethyl group) | ~1.25 (triplet) | ~14.2 |
| O-CH₂ (ethyl group) | ~4.12 (quartet) | ~60.3 |
| C(O)-CH₂ | ~2.30 (triplet) | ~34.3 |
| CH₂ chain | ~1.30-1.70 (multiplets) | ~24.5, ~25.5, ~32.5 |
| CH(OH) | ~3.65 (multiplet) | ~68.0 |
| CH₃ (heptanoate chain) | ~1.18 (doublet) | ~23.5 |
| C=O (ester) | - | ~174.0 |
Note: Data are predicted based on known values for homologous structures such as methyl 6-hydroxyhexanoate and ethyl 6-hydroxyhexanoate. spectrabase.comrsc.orgnih.gov Actual values may vary depending on solvent and experimental conditions.
Infrared (IR) Spectroscopy for Functional Group Identification in Reaction Products
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When a sample is exposed to infrared radiation, its chemical bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's functional groups. docbrown.info
For this compound, the IR spectrum would be dominated by absorptions corresponding to its two key functional groups: the hydroxyl group (-OH) and the ester group (-C(O)O-). A broad absorption band in the region of 3200-3600 cm⁻¹ is a clear indicator of the O-H stretching vibration of the alcohol. The presence of the ester is confirmed by a strong, sharp absorption band around 1735 cm⁻¹, which is characteristic of the C=O (carbonyl) stretch. nih.gov Additionally, a distinct C-O stretching vibration associated with the ester linkage would appear in the 1100-1300 cm⁻¹ region. The presence or absence of these key bands allows for quick confirmation of successful reactions, such as the formation of the ester or the introduction of the hydroxyl group.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |
| Hydroxyl (-OH) | O-H stretch | 3200 - 3600 (broad) |
| Ester (C=O) | C=O stretch | ~1735 (strong, sharp) |
| Ester (C-O) | C-O stretch | 1100 - 1300 |
| Alkane (C-H) | C-H stretch | 2850 - 3000 |
Chromatographic Methods for Separation and Quantification
Chromatographic techniques are essential for separating the components of a mixture and quantifying their relative amounts. In the context of research on this compound, these methods are crucial for monitoring the progress of a reaction and assessing the purity of the final product.
Gas Chromatography (GC) for Reaction Monitoring and Product Purity
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. scielo.br In a typical GC analysis, the sample is vaporized and injected into a long, thin column. An inert carrier gas flows through the column and carries the sample components with it. Separation is achieved because different components travel through the column at different speeds, depending on their physical properties, such as boiling point and polarity, and their interaction with the stationary phase coating the column.
GC is highly effective for monitoring the progress of a reaction that produces or consumes this compound. By taking small aliquots of the reaction mixture at different time points and analyzing them by GC, researchers can track the disappearance of reactants and the appearance of products. This allows for the optimization of reaction conditions, such as temperature and reaction time.
Furthermore, GC is an excellent method for determining the purity of the final product. The area of each peak in the resulting chromatogram is proportional to the amount of the corresponding compound. A pure sample of this compound would ideally show a single major peak at a characteristic retention time. The presence of other peaks would indicate impurities, and their peak areas could be used to quantify the level of contamination. For hydroxy esters, polar capillary columns, such as those with a wax or cyanopropyl stationary phase, are often used to achieve good separation.
Thin Layer Chromatography (TLC) for Reaction Progress Tracking
Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to separate components of a mixture. fishersci.com It is particularly useful for qualitatively monitoring the progress of a chemical reaction. acs.orgopenaccesspub.org The stationary phase is typically a thin layer of an adsorbent material, such as silica gel, coated onto a flat carrier like a glass plate.
To monitor a reaction, a small spot of the reaction mixture is applied to the bottom of the TLC plate. The plate is then placed in a sealed container with a shallow layer of a suitable solvent (the mobile phase). The solvent moves up the plate by capillary action, and as it passes the sample spot, it carries the components of the mixture up the plate at different rates. The separation is based on the differential partitioning of the components between the stationary and mobile phases.
For a reaction producing this compound, which is more polar than many of its potential starting materials due to the hydroxyl group, TLC can effectively show the conversion. The product will have a stronger interaction with the polar silica gel stationary phase and will therefore travel a shorter distance up the plate, resulting in a lower Retention Factor (R_f) value compared to less polar reactants. By comparing the R_f values of the spots from the reaction mixture to those of the starting materials and the expected product, one can quickly assess the progress of the reaction. The spots can be visualized under UV light if they are UV-active, or by staining with a chemical reagent such as potassium permanganate (B83412) or vanillin.
Mass Spectrometry (MS) Coupled with Chromatography (e.g., GC-MS) for Product Identification
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with Gas Chromatography (GC-MS), it becomes a formidable tool for both separating and identifying the components of a mixture. thepharmajournal.com As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and broken into characteristic fragments. The resulting mass spectrum is a unique fingerprint that can be used to identify the compound. nih.gov
For this compound, the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. However, the molecular ion may be weak or absent in electron ionization (EI) MS. More importantly, the spectrum would display a series of fragment ions resulting from the cleavage of specific bonds within the molecule. Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₂CH₃) and rearrangements like the McLafferty rearrangement. docbrown.info The presence of the hydroxyl group would also lead to characteristic fragments, such as the loss of a water molecule (H₂O).
By analyzing the fragmentation pattern, researchers can piece together the structure of the molecule and confirm the identity of the product. The GC-MS data for the homologous compound, ethyl 7-hydroxyheptanoate, provides a reference for the expected fragmentation. nih.gov This technique is invaluable for confirming the structure of the desired product and identifying any byproducts that may have formed during the reaction. researchgate.net
Characterization of Polymeric Derivatives
The comprehensive characterization of polymeric materials derived from this compound is crucial for understanding their structure-property relationships and determining their potential applications. Advanced analytical techniques provide invaluable insights into the thermal and flow behaviors of these polymers, which are essential for optimizing processing conditions and predicting end-use performance.
Differential Scanning Calorimetry (DSC) for Thermal Properties of Co-polymers
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to investigate the thermal properties of polymers. nih.govresearchgate.net By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can determine key thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). researchgate.net The data obtained from DSC analysis is instrumental in understanding the material's physical state at different temperatures, its degree of crystallinity, and its processing window. nih.govresearchgate.net
In the context of co-polymers derived from this compound, DSC is particularly useful for evaluating the impact of co-monomer incorporation on the thermal properties of the resulting polymer. For instance, in a study on poly(hydroxybutyrate-co-hydroxyhexanoate) [P(HB-co-HHx)] co-polymers, a structurally similar system, DSC analysis revealed a clear correlation between the molar content of the hydroxyhexanoate (HHx) co-monomer and the thermal characteristics of the polymer.
As the molar percentage of the HHx co-monomer was increased, a systematic decrease in both the glass transition temperature (Tg) and the melting temperature (Tm) was observed. Current time information in Rockhampton Regional, AU. This phenomenon is attributed to the disruption of the polymer chain regularity by the bulkier co-monomer units, which hinders packing and reduces the energy required for chain mobility and melting. The enhanced segmental mobility of the polymer chains at higher HHx content leads to a lower Tg. Current time information in Rockhampton Regional, AU.
Furthermore, the incorporation of the HHx co-monomer was found to significantly reduce the crystallinity of the co-polymers. Current time information in Rockhampton Regional, AU. The melting enthalpy, which is proportional to the degree of crystallinity, decreased as the HHx fraction increased. Current time information in Rockhampton Regional, AU.frontiersin.org This reduction in crystallinity is a direct consequence of the disruption of the crystalline structure by the co-monomer units. Current time information in Rockhampton Regional, AU. A lower melting temperature broadens the processing window for the polymer, making it easier to process without thermal degradation. Current time information in Rockhampton Regional, AU.
The following interactive data table summarizes the thermal properties of P(HB-co-HHx) co-polymers with varying molar percentages of the hydroxyhexanoate co-monomer, as determined by DSC. This data exemplifies the type of quantitative information that can be obtained for co-polymers of this compound to tailor their properties for specific applications.
| Molar HHx Content (mol%) | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Crystallinity (%) |
| 2.3 | 4.0 | 165 | 54 |
| 7.5 | -1.1 | 145 | 40 |
| 11.4 | -4.2 | 135 | 30 |
| 14.3 | -5.9 | 126 | 20 |
This table is generated based on data for P(HB-co-HHx) co-polymers and is intended to be illustrative of the data that would be obtained for co-polymers of this compound.
Rheological Studies of Polymer Materials
Rheology is the study of the flow and deformation of materials. mdpi.com For polymeric materials, rheological studies are essential for understanding their processability and predicting their behavior during manufacturing processes such as extrusion, injection molding, and fiber spinning. mdpi.com Rheological measurements provide information about the viscoelastic properties of the polymer melt, including viscosity, elasticity, and their dependence on shear rate, frequency, and temperature. mdpi.com
The rheological properties of polymers are highly dependent on their molecular structure, including molecular weight, molecular weight distribution, and chain branching. mdpi.com For co-polymers derived from this compound, rheological studies would be critical in determining the optimal processing conditions.
In studies of similar biodegradable polyesters, such as polyhydroxyalkanoates (PHAs), rheological measurements have shown that these materials typically exhibit pseudoplastic (shear-thinning) behavior, where the viscosity decreases with an increasing shear rate. This is a desirable property for many processing applications. The viscosity of these polymer melts is also highly sensitive to temperature.
For instance, in the case of some PHAs, the processing window is quite narrow, as the melting temperatures are close to their thermal degradation temperatures. Rheological studies can help to identify the optimal temperature range where the polymer has a suitable viscosity for processing without significant degradation. Time-dependent rheological measurements can also be used to assess the thermal stability of the polymer melt. A decrease in viscosity over time at a constant temperature can indicate thermal degradation.
Key rheological parameters that would be investigated for polymeric derivatives of this compound include:
Complex Viscosity (η*): A measure of the total resistance to flow under oscillatory shear.
Storage Modulus (G'): Represents the elastic component of the viscoelastic behavior, indicating the energy stored during deformation.
Loss Modulus (G''): Represents the viscous component, indicating the energy dissipated as heat during deformation.
The following interactive data table illustrates the type of rheological data that could be generated for a hypothetical co-polymer of this compound. The data shows the dependence of complex viscosity on the angular frequency at different temperatures, demonstrating typical shear-thinning behavior and temperature sensitivity.
| Angular Frequency (rad/s) | Complex Viscosity at 180°C (Pa·s) | Complex Viscosity at 190°C (Pa·s) | Complex Viscosity at 200°C (Pa·s) |
| 0.1 | 10000 | 8000 | 6000 |
| 1 | 8000 | 6000 | 4000 |
| 10 | 4000 | 3000 | 2000 |
| 100 | 1000 | 800 | 600 |
This table presents hypothetical data to illustrate the expected rheological behavior of a co-polymer derived from this compound.
By conducting detailed rheological studies, researchers and engineers can gain a fundamental understanding of the flow behavior of this compound-based polymers, enabling the optimization of processing parameters and the design of materials with desired performance characteristics.
Q & A
Q. How should researchers design experiments to minimize batch-to-batch variability?
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?
Q. How can researchers validate the specificity of analytical methods for this compound?
- Methodological Answer : Perform forced degradation studies (heat, light, pH stress) and verify resolution from impurities via HPLC-DAD/UV. Validate method parameters (linearity, LOD/LOQ) per ICH guidelines. Cross-check with spiked recovery experiments .
Ethical and Reproducibility Challenges
Q. What ethical considerations apply to in vivo studies involving this compound?
Q. How can researchers ensure reproducibility in cross-laboratory studies?
- Methodological Answer : Share detailed protocols (e.g., via protocols.io ). Use certified reference materials (CRMs) for calibration. Participate in interlaboratory comparisons (round-robin tests). Publish raw data in open-access repositories (e.g., Zenodo) .
Interdisciplinary Applications
Q. What role does this compound play in polymer chemistry research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
